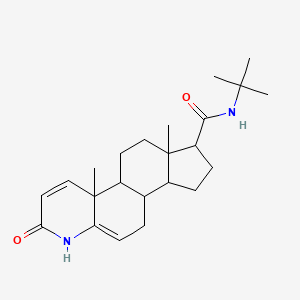

Finasteride Impurity C

Description

Contextual Significance of Impurity Control in Pharmaceutical Manufacturing

The control of impurities in pharmaceutical manufacturing is a critical and challenging issue for the industry. oceanicpharmachem.com Impurities are unwanted chemicals that can remain with active pharmaceutical ingredients (APIs) from the manufacturing process, develop during formulation, or arise upon aging. oceanicpharmachem.com The presence of these substances, even in minute quantities, can significantly influence the efficacy and safety of pharmaceutical products. oceanicpharmachem.compharmiweb.com Impurities offer no therapeutic benefit to the patient and can sometimes be potentially toxic. veeprho.com Their presence can lead to adverse effects, diminish the therapeutic action of the drug, or reduce the product's shelf-life. veeprho.com

Consequently, managing and controlling impurities is a fundamental aspect of ensuring the safety, quality, and efficacy of any drug product. chemicea.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the identification, characterization, and control of any single impurity present above a specified limit, often 0.1%. pharmiweb.comasianpubs.org This regulatory oversight makes impurity control not just a quality-related task but a mandatory requirement for gaining and maintaining market approval for a drug. chemicea.com Therefore, a thorough understanding of the formation, detection, and control of impurities is essential for delivering high-quality and safe medications. veeprho.comasianpubs.org

General Principles of Impurity Profiling and Characterization

Impurity profiling is the systematic process of detecting, identifying, elucidating the structure of, and quantifying impurities in drug substances and pharmaceutical products. oceanicpharmachem.comajprd.com This process is a cornerstone of modern pharmaceutical analysis and a critical component of quality control. ajprd.comresearchgate.net The primary goal is to create a detailed description of the identified and unidentified impurities present in a typical batch of an API produced by a controlled manufacturing process. ajprd.compharmaguideline.com

The process generally involves several key activities:

Detection: The initial step involves using sensitive analytical techniques to find impurities present in the API.

Identification and Structure Elucidation: Once detected, the chemical structure of the impurity must be determined. This is often the most challenging aspect, requiring a combination of advanced analytical methods.

Quantification: The amount of each impurity must be accurately measured to ensure it does not exceed the established safety thresholds. ajprd.com

A variety of analytical techniques are employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) is frequently used for the detection, separation, and quantification of impurities. asianpubs.orgmarmara.edu.tr For structure elucidation, spectroscopic techniques are indispensable. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides precise molecular mass and fragmentation data, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the detailed molecular structure. oceanicpharmachem.combiomedres.us

Rationale for Dedicated Research on Finasteride (B1672673) Impurities

Finasteride is a synthetic 4-azasteroid compound. asianpubs.org The synthesis of Finasteride is a multi-step process, and like any complex chemical synthesis, it presents opportunities for the formation of impurities. acs.orggoogle.com These can include by-products, degradation products, intermediates, or substances arising from carry-over of reagents or starting materials. oceanicpharmachem.comasianpubs.org For instance, certain impurities can arise from the reagents used in the manufacturing process, such as the cyclohexyl and phenyl analogs of finasteride that have been identified as potential carry-over impurities. asianpubs.orgasianpubs.org

Given that even trace levels of related substances can influence the efficacy and safety of the final drug product, it is mandatory to identify, characterize, and control any single impurity present above the 0.1% threshold. asianpubs.org In the case of Finasteride, some process-related impurities, such as dihydrofinasteride, have been noted to co-crystallize with the final product, making their removal via traditional purification techniques challenging. acs.org This necessitates dedicated research to understand the impurity profile, develop robust analytical methods for their detection, and establish effective control strategies to ensure the quality and safety of the API. asianpubs.org

Scope and Objectives of the Research Outline Focused on Finasteride Impurity C

This article focuses exclusively on this compound, a known related substance of Finasteride. The objective is to provide a consolidated overview of the scientific and technical information pertaining to this specific compound. The scope is strictly limited to the following areas:

Chemical Identity and Physicochemical Properties: Defining the molecule through its chemical name, structure, formula, and other physical characteristics.

Synthesis and Formation: Discussing the potential pathways through which this compound may be formed during the manufacturing process of Finasteride.

Analytical Characterization: Outlining the analytical methods, particularly chromatographic and spectroscopic techniques, used for the detection, isolation, and structural confirmation of this compound.

Reference Standards: Highlighting the role and availability of certified reference standards for this compound, which are crucial for accurate quantification and quality control.

This research outline deliberately excludes any discussion of the pharmacological, toxicological, or clinical aspects of either Finasteride or its impurities to maintain a strict focus on the chemical and analytical sciences.

Chemical and Physical Properties of this compound

This compound is identified as a potential process-related impurity or degradation product in the synthesis of Finasteride. Its characterization is essential for the quality control of the final active pharmaceutical ingredient.

| Property | Data | Source(s) |

| IUPAC Name | N-(tert-butyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide | synzeal.com |

| Synonyms | Δ⁵-finasteride, Finasteride 5,6-Dehydro Impurity, (4aR,4bS,6aS,7S,9aS,9bS)-N-(tert-butyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | synzeal.comcymitquimica.comaquigenbio.com |

| CAS Number | 1800205-94-0 | cymitquimica.compharmaffiliates.com |

| Molecular Formula | C₂₃H₃₄N₂O₂ | cymitquimica.compharmaffiliates.com |

| Molecular Weight | 370.53 g/mol | pharmaffiliates.com |

| Appearance | Pale Yellow Solid | cymitquimica.com |

Properties

Molecular Formula |

C23H34N2O2 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27) |

InChI Key |

LNFKNSWOVCPIGC-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C |

Origin of Product |

United States |

Nomenclature and Structural Characterization of Finasteride Impurity C Species

Discrepancies and Designations of Finasteride (B1672673) Impurity C

The nomenclature surrounding Finasteride Impurity C can be complex, with various chemical names and designations used in pharmacopeias and scientific literature. Understanding these different identifiers is fundamental to its characterization.

Finasteride EP Impurity C: N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide (Δ5-finasteride)

The European Pharmacopoeia (EP) officially designates this compound with the chemical name N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide. researchgate.netchemicea.comcleanchemlab.com This compound is a structurally similar analog of the parent drug, Finasteride. The key structural difference is the presence of an additional double bond between the C5 and C6 positions in the steroid's A-ring. chemicea.comallmpus.com

This structural modification leads to several common synonyms for this impurity, including:

Δ5-finasteride researchgate.net

Finasteride 5,6-Dehydro Impurity chemicea.comallmpus.com

Finasteride delta-1,5-Aza Amide allmpus.com

5,6-Dehydro Finasteride allmpus.com

The compound is identified by CAS numbers 1800205-94-0 and 1329611-51-9. chemicea.comcleanchemlab.comallmpus.comdrugbank.compharmaffiliates.com It is recognized as Finasteride USP Related Compound B in the United States Pharmacopeia. allmpus.com

| Designation Type | Identifier |

|---|---|

| Pharmacopeial Name | Finasteride EP Impurity C / Finasteride USP Related Compound B allmpus.com |

| Systematic Chemical Name | N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide researchgate.netchemicea.comcleanchemlab.com |

| Common Synonyms | Δ5-finasteride, 5,6-Dehydro Finasteride allmpus.comresearchgate.net |

| CAS Numbers | 1800205-94-0, 1329611-51-9 chemicea.comcleanchemlab.comallmpus.comdrugbank.compharmaffiliates.com |

| Molecular Formula | C23H34N2O2 allmpus.comdrugbank.com |

| Molecular Weight | 370.53 g/mol allmpus.comdrugbank.com |

Alternative this compound Designation: (1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide

There is a significant discrepancy in literature where the IUPAC name (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide is sometimes incorrectly associated with Impurity C. However, this systematic name corresponds to Finasteride , the active pharmaceutical ingredient itself, not the impurity. wikipedia.orgnih.gov

The structural distinction lies in the saturation of the A-ring. Finasteride possesses a double bond between C1 and C2 and is saturated at the C5 position (a 4-aza-5α-androst-1-en-3-one). In contrast, this compound is a diene, featuring conjugated double bonds at C1-C2 and C5-C6. This difference is critical for analytical differentiation.

Related this compound Forms (e.g., N-Nitroso Finasteride EP Impurity C)

Derivatives of impurities can also be formed, requiring their own characterization. An example is N-Nitroso Finasteride EP Impurity C. This compound is a nitrosated derivative of a finasteride-related compound. Its formal chemical name is (4aR,4bS,6aS,7S,9aS,9bS)-N-(Tert-butyl)-4a,6a-dimethyl-N-nitroso-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide. The formation of such N-nitroso impurities is of significant regulatory concern due to their potential genotoxicity.

Spectroscopic and Spectrometric Methodologies for Structural Elucidation

The definitive identification of this compound relies on advanced analytical techniques. Spectroscopic methods are indispensable for confirming the precise molecular structure and differentiating it from the API and other related substances. researchgate.netasianpubs.orgasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including pharmaceutical impurities. asianpubs.orgasianpubs.org It provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both proton and carbon NMR are used to confirm its identity. Reference standards for finasteride impurities are typically supplied with comprehensive analytical data, including NMR spectra, to support method development and validation. synthinkchemicals.com

Proton NMR (¹H NMR) analysis is particularly crucial for confirming the position of the double bonds that differentiate this compound from Finasteride. The presence of the C5-C6 double bond in Impurity C results in a distinct ¹H NMR spectrum compared to the parent drug.

Key expected differences in the ¹H NMR spectrum include:

Appearance of a New Vinylic Proton Signal: The spectrum of Impurity C is expected to show a signal corresponding to the proton at C6 (H-6), which is absent in the Finasteride spectrum. This signal would appear in the typical downfield region for vinylic protons.

Shift in Existing Vinylic Proton Signals: The chemical shifts of the protons at C1 and C2 (H-1 and H-2) would be influenced by the extended conjugation in the A-ring, causing them to resonate at different frequencies compared to those in Finasteride.

Absence of the 5α-Proton Signal: The signal for the axial proton at the C5 position in Finasteride would be absent in the spectrum of Impurity C, as this carbon is sp²-hybridized.

These characteristic signals provide unambiguous evidence for the Δ¹,⁵-diene structure of this compound. researchgate.netasianpubs.orgasianpubs.org

| Proton | Expected Observation in Finasteride Spectrum | Expected Observation in this compound Spectrum |

|---|---|---|

| H-1, H-2 | Vinylic proton signals corresponding to a Δ¹ double bond. | Vinylic proton signals shifted due to extended conjugation. |

| H-5 | Aliphatic proton signal (axial). | Signal is absent. |

| H-6 | Aliphatic proton signals. | A new, distinct vinylic proton signal appears. |

Table of Mentioned Compounds

| Common Name | Systematic Chemical Name |

|---|---|

| This compound | N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide |

| Finasteride | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |

| N-Nitroso Finasteride EP Impurity C | (4aR,4bS,6aS,7S,9aS,9bS)-N-(Tert-butyl)-4a,6a-dimethyl-N-nitroso-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a critical tool for elucidating the carbon framework of this compound. The chemical shifts observed in a ¹³C NMR spectrum provide detailed information about the electronic environment of each carbon atom. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred by comparing its structure to that of Finasteride. researchgate.net

The introduction of a double bond between C-5 and C-6 in Impurity C would significantly alter the chemical shifts of these and adjacent carbons compared to Finasteride. The C-5 and C-6 signals, which appear in the aliphatic region for Finasteride (around 59.56 ppm and 25.55 ppm respectively), would be expected to shift downfield into the olefinic region (typically 120-140 ppm) for Impurity C. researchgate.net Other carbons in the A and B rings would also experience smaller shifts due to the change in hybridization and electronic effects. The chemical shifts for the carbons in the C and D rings and the tert-butylcarboxamide side chain are expected to be largely comparable to those of Finasteride. researchgate.net

Table 1: Comparison of Selected ¹³C NMR Chemical Shifts (δ ppm) for Finasteride and Expected Shifts for this compound (Note: Finasteride data is based on published spectra; Impurity C values are predictive.)

| Carbon Atom | Finasteride (δ ppm) researchgate.net | This compound (Expected δ ppm) |

| C-1 | 151.71 | ~150-152 |

| C-2 | 122.30 | ~121-123 |

| C-3 | 167.09 | ~166-168 |

| C-5 | 59.56 | ~125-135 (Olefinic) |

| C-6 | 25.55 | ~120-130 (Olefinic) |

| C-17 | 55.48 | ~55-56 |

| C-20 (C=O) | 172.29 | ~172-173 |

| C-22 (quat) | 50.63 | ~50-51 |

| C-23 (CH3) | 28.7 (tert-butyl) | ~28-29 |

Advanced NMR Techniques (e.g., 2D NMR) for Full Assignment

To unambiguously assign all proton (¹H) and carbon (¹³C) signals and confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal correlations between different nuclei, providing invaluable connectivity information. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Impurity C, COSY would be used to trace the proton-proton networks within the steroid rings and the side chain, helping to confirm the sequence of methylene and methine groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. youtube.com This is a powerful technique for assigning the carbon signal for each protonated carbon by identifying the one-bond ¹H-¹³C correlations.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. youtube.com This is particularly useful for identifying connections across quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the methyl protons at C-18 and C-19 to the surrounding carbons, confirming the structure of the steroid core, including the placement of the new double bond.

The collective data from these 2D NMR experiments allows for the complete and confident structural elucidation of this compound. asianpubs.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. uci.edualgimed.com For this compound, the protonated molecule ([M+H]⁺) would be analyzed. The experimentally measured accurate mass should be within a very narrow tolerance (typically <5 ppm) of the theoretically calculated mass for the proposed molecular formula, C23H35N2O2⁺. algimed.com This confirmation of the elemental composition is a definitive piece of evidence for the identity of the impurity. asianpubs.orgasianpubs.org

Table 2: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C23H35N2O2⁺ | 371.2693 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) which is then fragmented by collision with an inert gas. The resulting product ions are then mass analyzed. asianpubs.org This technique provides valuable structural information by revealing the compound's fragmentation pathways. The fragmentation pattern of this compound is expected to show similarities to that of Finasteride, particularly concerning the cleavage of the tert-butyl group and fragmentation of the D-ring. asianpubs.org Key fragmentation pathways would involve the loss of the tert-butyl group (C4H9, 57 Da) and subsequent cleavages around the amide functionality and the steroid rings. The presence of the C5-C6 double bond may introduce unique fragmentation pathways compared to the parent drug, providing further structural confirmation.

UPLC-TOF-MS Applications

Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) is a powerful combination for the analysis of pharmaceutical impurities. asianpubs.org UPLC provides rapid and high-resolution separation of impurities from the main active ingredient and from each other. scirp.orgresearchgate.net The eluting compounds are then introduced into the TOF mass spectrometer, which provides accurate mass measurements. waters.com This setup is ideal for identifying and characterizing impurities like this compound in bulk drug substances or formulations. The high mass accuracy of the TOF analyzer allows for the confident determination of the elemental composition of unknown peaks, facilitating their identification. asianpubs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be very similar to that of Finasteride, as they share the same core functional groups. researchgate.netresearchgate.net Key characteristic absorption bands would include those for the N-H stretching of the amide, C-H stretching of the alkyl and alkene groups, a strong C=O stretching for the amide carbonyl, and another C=O stretching for the α,β-unsaturated lactam in the A-ring. The presence of the additional C=C double bond in the B-ring of Impurity C might result in a distinct C=C stretching absorption, although it may overlap with the C=C stretch from the A-ring.

Table 3: Expected Characteristic IR Absorption Bands for this compound (Based on data for Finasteride)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | ~3430 |

| C-H Stretch (Alkyl) | ~2960 |

| C=O Stretch (Lactam in A-ring) | ~1690 |

| C=C Stretch (A-ring & B-ring) | ~1670 |

| C=O Stretch (Amide I) | ~1600-1650 |

Origin and Formation Pathways of Finasteride Impurity C

By-product Formation During Finasteride (B1672673) Synthesis

The synthesis of Finasteride is a multi-step process, with the final key step involving a dehydrogenation reaction to introduce a double bond in the A-ring of the 4-azasteroid nucleus. It is within this critical step that the formation of Finasteride Impurity C as an "over-oxidized" impurity can occur.

The typical manufacturing process of Finasteride involves several stages, starting from a suitable steroid raw material. A crucial step is the introduction of the Δ¹ double bond in the A-ring of the 4-aza-5α-androstane skeleton. This is commonly achieved through a dehydrogenation reaction.

Critical Control Points for the formation of this compound are primarily associated with this dehydrogenation step. The key parameters that must be carefully controlled include:

Reaction Temperature: Higher temperatures can lead to over-oxidation and the formation of additional impurities.

Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including the formation of Impurity C.

Stoichiometry of Reagents: The molar ratio of the dehydrogenating agents to the finasteride precursor is a critical factor. An excess of the oxidizing agent can drive the reaction towards the formation of the di-unsaturated Impurity C.

Purity of Starting Materials and Reagents: Impurities in the starting materials or reagents can potentially catalyze or participate in side reactions.

The choice of reagents and catalysts in the dehydrogenation step plays a direct role in the impurity profile of the final product.

The combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is widely used for the dehydrogenation of 4-aza-3-ketosteroids to their corresponding Δ¹-unsaturated derivatives.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a strong oxidizing agent that acts as the primary dehydrogenating agent. It facilitates the removal of hydrogen atoms to form the desired double bond. However, its high reactivity can also lead to over-oxidation, resulting in the formation of this compound, which contains an additional double bond at the 5,6-position.

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a silylating agent. In this reaction, it is believed to silylate the lactam function of the 4-azasteroid, which activates the molecule for dehydrogenation by DDQ. This silylation-mediated oxidation is a key aspect of the reaction mechanism.

The formation of Impurity C is a consequence of the potent oxidizing nature of DDQ, which under certain conditions, can abstract a second pair of hydrogen atoms from the A/B ring junction.

During the dehydrogenation process, various intermediates are formed. The silylated finasteride precursor is a key intermediate. Side reactions that can lead to impurity formation include incomplete dehydrogenation, resulting in the starting material remaining, or over-dehydrogenation, leading to Impurity C. The reaction conditions must be finely tuned to favor the formation of the mono-unsaturated finasteride while minimizing these side reactions.

The formation of this compound is postulated to occur through a sequential dehydrogenation mechanism. After the initial and desired dehydrogenation at the Δ¹,² position to form Finasteride, a second dehydrogenation can occur at the Δ⁵,⁶ position under the influence of excess DDQ.

The proposed mechanism involves the following steps:

Formation of Finasteride: The finasteride precursor is first converted to finasteride through the established DDQ/BSTFA mediated dehydrogenation at the 1,2-position.

Further Oxidation: If the reaction is not quenched in a timely manner or if there is an excess of DDQ, the newly formed finasteride can undergo a second oxidation.

Dehydrogenation at Δ⁵,⁶: DDQ abstracts a hydride from the C5 position and a proton from the C6 position of the finasteride molecule, leading to the formation of the conjugated diene system present in this compound.

This over-oxidation is a competing side reaction that highlights the importance of stringent control over the reaction parameters.

Role of Specific Reagents and Catalysts in Impurity Generation

Degradation-Related Formation of this compound

Finasteride can also degrade under certain stress conditions to form Impurity C. Forced degradation studies are instrumental in identifying the conditions under which this transformation occurs.

Research has shown that Finasteride is susceptible to degradation under alkaline and oxidative conditions, leading to the formation of this compound.

| Stress Condition | Observation | Resulting Impurity C Level |

| Alkaline Hydrolysis (10N NaOH) | Significant degradation of Finasteride observed. | Increased levels of this compound detected. researchgate.netresearchgate.net |

| Oxidative Stress (e.g., H₂O₂) | Finasteride shows susceptibility to oxidation. | Formation of various degradation products, with the potential for Impurity C to be among them. |

| Acidic Hydrolysis (e.g., HCl) | Finasteride is relatively stable. | Minimal to no formation of Impurity C. |

| Thermal Stress | Finasteride is relatively stable. | Minimal to no formation of Impurity C. |

| Photolytic Stress | Finasteride is relatively stable. | Minimal to no formation of Impurity C. |

The formation of Impurity C under strong alkaline conditions suggests that the Δ⁵,⁶ position becomes susceptible to elimination or oxidation reactions. The exact mechanism of this degradation pathway is a subject of ongoing investigation but underscores the importance of appropriate formulation and storage conditions to maintain the purity of the drug product throughout its shelf life.

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the breakdown of a compound due to reaction with water. The formation of this compound has been observed under hydrolytic stress conditions, particularly in alkaline environments.

In a forced degradation study, finasteride was subjected to various stress conditions, including treatment with 10.0N sodium hydroxide (NaOH) for 72 hours. The results of this study demonstrated a notable increase in the level of this compound, indicating that strong alkaline conditions can promote its formation researchgate.net. The concentration of this compound rose from an initial value of 0.11% to 0.26% after the 72-hour exposure to the strong base researchgate.net.

Another study investigating the stability of finasteride subjected the drug to 0.1 N NaOH at 70°C for 24 hours. This resulted in a significant degradation of finasteride, with a prominent degradation peak observed at approximately 4% scirp.orgsemanticscholar.org. While this study did not explicitly identify this degradation product as this compound, it highlights the susceptibility of finasteride to degradation under alkaline hydrolytic stress.

Conversely, under acidic hydrolytic conditions (0.1 N HCl at 70°C for 24 hours), finasteride has shown no significant sensitivity, suggesting that this compound is not readily formed in an acidic environment scirp.orgsemanticscholar.org. One study also reported that finasteride was stable under acid and base hydrolysis, although the specific conditions were not detailed jocpr.com.

| Stress Condition | Duration | Initial Concentration of Impurity C (%) | Final Concentration of Impurity C (%) | Reference |

|---|---|---|---|---|

| 10.0N NaOH | 72 hours | 0.11 | 0.26 | researchgate.net |

Photolytic Degradation Pathways

Photolytic degradation is the breakdown of molecules by photons, particularly from sources of light like ultraviolet (UV) radiation.

Studies on the stability of finasteride have indicated that the compound is stable under photolytic stress. In a forced degradation study conducted according to the International Council for Harmonisation (ICH) Q1B guidelines, finasteride showed no significant degradation when exposed to light scirp.org. Another study also reported that no degradation was observed when a finasteride sample was subjected to UV light at 254 nm jocpr.com. These findings suggest that the formation of this compound through photolytic degradation pathways is unlikely under normal light exposure conditions.

Thermal Degradation Pathways

Thermal degradation refers to the breakdown of a substance at elevated temperatures.

Similar to its stability under photolytic conditions, finasteride has been found to be stable under thermal stress. A forced degradation study where finasteride was subjected to heat at 60°C for 10 days showed no significant degradation scirp.org. Another investigation also confirmed the stability of finasteride when exposed to heat at 60°C jocpr.com. Therefore, the formation of this compound via thermal degradation pathways is not considered a significant concern under typical storage and handling temperatures.

Identification of Impurity C as a Stress Degradation Product

This compound, chemically identified as N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17b-carboxamide, has been recognized as a potential degradation product arising from stress testing of finasteride researchgate.net. Its presence and formation, particularly under alkaline hydrolytic conditions, have been monitored and quantified in stability-indicating studies researchgate.net. The development of specific analytical methods, such as high-performance liquid chromatography (HPLC), has enabled the separation and detection of this compound from the parent drug and other related substances, confirming its identity as a stress degradation product researchgate.netjocpr.com.

Analytical Methodologies for Detection, Quantification, and Isolation of Finasteride Impurity C

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of Finasteride (B1672673) and its related substances, including Impurity C. Its high resolution, sensitivity, and reproducibility make it ideal for separating structurally similar compounds.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating Finasteride Impurity C from the main compound and other potential process-related impurities and degradation products. jocpr.com The development of such methods involves the careful optimization of several key chromatographic parameters.

Both isocratic and gradient elution modes have been successfully employed for the analysis of this compound.

Isocratic Elution : This approach uses a constant mobile phase composition throughout the analysis. It is often favored for its simplicity and reproducibility in quality control settings. arabjchem.org Several studies have demonstrated effective separation of Finasteride and its impurities, including Impurity C, using isocratic methods. arabjchem.orgresearchgate.netresearchgate.net For instance, a widely cited method achieves clear separation with a consistent mobile phase composition. arabjchem.org The primary advantage is the stable baseline and straightforward method transfer between laboratories. However, it may lead to longer run times, especially for complex mixtures with components of widely varying polarities.

Gradient Elution : This technique involves changing the mobile phase composition during the chromatographic run. It is particularly useful for separating complex mixtures of impurities with different physicochemical properties within a shorter timeframe. A gradient UPLC (Ultra-Performance Liquid Chromatography) method has been developed to separate Finasteride from four of its potential impurities. scirp.org The gradient program typically involves altering the ratio of an aqueous buffer to an organic solvent mixture, which enhances resolution and reduces analysis time. scirp.org

The choice between isocratic and gradient elution depends on the specific analytical goal, whether it is for routine quality control of a few known impurities or for a comprehensive impurity profiling study.

The selection of the stationary phase is a critical factor in achieving the desired separation. For the analysis of Finasteride and its impurities, which are moderately non-polar, reversed-phase columns are the standard choice.

C18 (Octadecylsilane) Columns : C18 columns are the most extensively used stationary phase for this application due to their hydrophobic nature, which provides excellent retention and resolution for Finasteride and its related compounds. jocpr.comarabjchem.org Various brands of C18 columns, such as Symmetry, Novapak, and Epic, have been successfully utilized. jocpr.comresearchgate.netasianpubs.orgchromatographyonline.com The high surface area and carbon load of these columns facilitate effective separation based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

Other Stationary Phases : While C18 is predominant, other stationary phases like C8 (octylsilane) and Phenyl columns have also been investigated. jocpr.comscirp.orgsci-hub.se The choice of a phenyl column in one UPLC method highlights an alternative selectivity that can be beneficial for resolving specific critical pairs of impurities. scirp.org However, C18 remains the most common and validated choice for routine analysis.

The following table summarizes stationary phases used in various HPLC methods for Finasteride impurity analysis.

| Stationary Phase | Column Dimensions | Particle Size | Reference |

| Symmetry C18 | 75mm x 4.6mm | 3.5µm | jocpr.com |

| Novapak C18 | 250mm x 4.6mm | 4µm | researchgate.netresearchgate.netasianpubs.org |

| UPLC BEH Phenyl | 150mm x 2.1mm | 1.7µm | scirp.org |

| Shimpac C8 | 15.0cm x 4.6mm | 5µm | sci-hub.se |

Optimizing the mobile phase composition is crucial for controlling the retention and selectivity of the separation. The goal is to find a balance of solvents that provides good resolution between Finasteride, Impurity C, and other related substances in a reasonable analysis time.

Commonly used mobile phases are mixtures of an aqueous component and one or more organic solvents.

Water, Acetonitrile (B52724), and Tetrahydrofuran (THF) : A frequently employed mobile phase consists of a mixture of water, acetonitrile, and THF. researchgate.netresearchgate.netasianpubs.org A common isocratic ratio is 80:10:10 (v/v/v) of water, acetonitrile, and THF, respectively. arabjchem.orgresearchgate.netresearchgate.net THF, as a strong solvent, can improve peak shape and adjust selectivity, which is particularly useful in separating structurally similar impurities.

Water and Acetonitrile : Simpler binary mixtures of water and acetonitrile are also effective. jocpr.com A composition of water and acetonitrile in a 64:36 (v/v) ratio has been validated for separating Finasteride from its key impurities. jocpr.com

Buffered Mobile Phases : In some methods, buffers are added to the aqueous component to control the pH and ensure consistent ionization of the analytes, leading to more reproducible retention times. A UPLC method utilizes a 2.5 mM Orthophosphoric acid solution as the aqueous component of a gradient elution system. scirp.org

The table below details various mobile phase compositions used for the analysis.

| Mobile Phase Components | Ratio (v/v/v) | Elution Mode | Reference |

| Water:Acetonitrile:Tetrahydrofuran | 80:10:10 | Isocratic | arabjchem.orgresearchgate.netresearchgate.net |

| Water:Tetrahydrofuran:Acetonitrile | 8:1:1 | Isocratic | asianpubs.org |

| Water:Acetonitrile | 64:36 | Isocratic | jocpr.com |

| Acetonitrile:Water | 95:05 | Isocratic | sci-hub.se |

| Sol. A: 2.5 mM Orthophosphoric acidSol. B: Acetonitrile:Water (90:10) | N/A | Gradient | scirp.org |

Ultraviolet (UV) detection is the standard for quantifying Finasteride and its impurities. The selection of an appropriate detection wavelength is vital for achieving high sensitivity.

Finasteride has a UV absorption maximum around 204 nm. sielc.com For optimal sensitivity, detection should be performed at or near this wavelength. However, many mobile phase components can interfere with detection below 230 nm. sielc.com Despite this, a wavelength of 210 nm has been consistently chosen and validated in numerous studies as it provides a suitable response for both the active ingredient and its impurities, including Impurity C, while minimizing baseline noise. jocpr.comarabjchem.orgresearchgate.netresearchgate.netscirp.orgasianpubs.orgsci-hub.se This wavelength offers a good compromise between sensitivity and the UV cutoff of commonly used HPLC solvents like acetonitrile. sielc.com

In chromatographic analysis, the Relative Retention Time (RRT) is a key parameter for the tentative identification of impurities. It is defined as the ratio of the retention time of the impurity to the retention time of the main component peak (Finasteride).

RRT values are crucial for routine quality control as they allow for the monitoring of specific impurities without the need to inject individual reference standards in every run. The RRT for a given impurity should be consistent under fixed chromatographic conditions. One study determined the retention time of Finasteride to be approximately 36 minutes, while Impurity C eluted at around 48 minutes, yielding a calculated RRT of approximately 1.33. arabjchem.org Another study identified unknown impurities at RRTs of 1.6 and 1.7 relative to Finasteride. asianpubs.org

It is important to note that RRT is not a conclusive proof of identity, as other compounds could potentially co-elute or have similar RRTs. usp.org Therefore, the identity of a peak at a specific RRT must be confirmed. Co-injection studies are performed for this purpose. asianpubs.orgresearchgate.net This involves spiking a sample solution with a known reference standard of this compound and analyzing the mixture. If the peak corresponding to the impurity in the original sample increases in area without any change in shape or appearance of a new peak, it confirms the identity of the impurity. asianpubs.orgresearchgate.net This practice is fundamental in method validation and for establishing the impurity profile of a drug substance. usp.org

| Compound | Retention Time (min) | RRT (Calculated) | Reference |

| Finasteride | 36 | 1.00 | arabjchem.org |

| Impurity C | 48 | 1.33 | arabjchem.org |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering notable improvements over traditional High-Performance Liquid Chromatography (HPLC). scirp.orgnih.gov Its application is particularly advantageous for the analysis of pharmaceutical impurities where speed, resolution, and sensitivity are critical. creative-proteomics.comwaters.com

Advantages of UPLC for Enhanced Resolution and Speed

The primary advantage of UPLC lies in its use of stationary phases packed with sub-2-micron particles. creative-proteomics.comwaters.com This innovation, combined with instrumentation designed to handle ultra-high pressures (up to 100 MPa or ~15,000 psi), leads to several key benefits for impurity profiling. nih.govcreative-proteomics.com

Enhanced Resolution: The smaller particle size results in increased separation efficiency. mdpi.com This leads to sharper, narrower peaks and a greater ability to resolve closely eluting impurities from the main API peak and from each other, which is a critical requirement for accurate quantification. creative-proteomics.comwaters.com In complex samples, UPLC can reveal trace-level impurities that might be co-eluted or hidden within the main peak in an HPLC separation. creative-proteomics.comwaters.com

Increased Speed: The high efficiency of UPLC columns means that analysis times can be drastically reduced without sacrificing separation quality. nih.gov Analyses can be shortened by up to nine times compared to conventional HPLC methods using 5 µm particle columns. nih.gov This high throughput is invaluable in quality control environments for process monitoring and final product release testing. creative-proteomics.comwaters.com

Improved Sensitivity: The combination of narrower peaks (leading to greater peak height) and reduced baseline noise enhances the signal-to-noise ratio. creative-proteomics.com This allows for the detection and quantification of impurities at much lower levels, which is essential for adhering to regulatory limits. creative-proteomics.comscirp.org

Reduced Consumption: Faster run times and lower flow rates result in a significant reduction in solvent and sample consumption. creative-proteomics.com This not only lowers operational costs but also promotes environmental sustainability. creative-proteomics.com

Specific UPLC Column Chemistries and Operational Parameters

The selection of appropriate column chemistry and operating conditions is vital for achieving the desired separation of Finasteride and its impurities, including Impurity C. A successful gradient, reversed-phase UPLC (RP-UPLC) method has been developed for this purpose. researchgate.net

One effective chromatographic separation was achieved on a Waters ACQUITY UPLC BEH Phenyl Column (150 mm × 2.1 mm, 1.7 µm). scirp.orgsemanticscholar.org Phenyl columns provide an alternative selectivity to standard C8 or C18 phases and can be particularly effective for separating aromatic or structurally similar compounds like Finasteride and its related substances. scirp.org

The operational parameters for such a method are detailed below:

| Parameter | Specification |

| Column | Waters ACQUITY UPLC BEH Phenyl, 150 mm × 2.1 mm, 1.7 µm researchgate.netsemanticscholar.org |

| Mobile Phase A | 2.5 mM Orthophosphoric Acid (Buffer) researchgate.netsemanticscholar.org |

| Mobile Phase B | Acetonitrile and water (90:10 v/v) researchgate.netsemanticscholar.org |

| Flow Rate | 0.22 mL/min researchgate.netsemanticscholar.org |

| Detection Wavelength | 210 nm researchgate.netsemanticscholar.org |

| Injection Volume | 1 µL semanticscholar.org |

| Column Temperature | 25°C semanticscholar.org |

| Diluent | Water: Acetonitrile (1:1 v/v) semanticscholar.org |

Using these conditions, a gradient elution program successfully separated Finasteride from its potential impurities with a resolution greater than 2.0, achieving a total run time of 16 minutes. scirp.orgscirp.org

Method Validation for Robust Quantification of Impurity C

Validation of the analytical method is required to ensure that it is suitable for its intended purpose. For Impurity C, this involves demonstrating that the method can reliably and accurately quantify its presence at specified levels.

Linearity and Range Determination

Linearity studies are performed to verify that the method's response is directly proportional to the concentration of Impurity C over a specified range. scirp.org This is crucial for accurate quantification. The range typically covers from the limit of quantification (LOQ) to above the specification limit for the impurity. semanticscholar.org

For the analysis of Finasteride impurities, linearity is often established by preparing solutions at several concentration levels, for example, from the LOQ (approximately 0.05%) up to 0.3% of the nominal analyte concentration. scirp.orgsemanticscholar.org The peak areas are then plotted against the respective concentrations, and a linear regression analysis is performed. semanticscholar.org

Key parameters from a linearity study for Finasteride impurities are summarized below.

| Impurity | Range Tested (% of Analyte Conc.) | Correlation Coefficient (r²) |

| Impurity A | LOQ - 1.0% | > 0.998 jocpr.com |

| Impurity B | LOQ - 1.0% | > 0.998 jocpr.com |

| Impurity C | LOQ - 1.0% | > 0.998 jocpr.com |

| Impurity D | LOQ - 1.0% | > 0.998 jocpr.com |

An excellent correlation coefficient (typically >0.999) demonstrates a strong linear relationship between concentration and response, validating the method for quantification within that range. scirp.orgjocpr.com

Accuracy Assessment through Recovery Studies

Accuracy demonstrates the closeness of the test results obtained by the method to the true value. arabjchem.org It is typically evaluated by performing recovery studies, where a known amount of Impurity C standard is spiked into a sample matrix (e.g., a placebo or the bulk drug) at different concentration levels. arabjchem.orgjocpr.com The samples are then analyzed, and the percentage of the spiked impurity that is recovered is calculated. jocpr.com

For this compound, accuracy studies are often carried out in triplicate at multiple levels, such as 80%, 100%, and 120% of the specified limit. researchgate.net High recovery rates, typically within a range of 98% to 102%, indicate that the method is accurate and free from significant bias. jocpr.comresearchgate.net

The following table presents representative recovery data for Finasteride impurities.

| Impurity | Spiked Level | Mean Recovery (%) | % RSD |

| Impurity A | 80% - 120% | 101.35 arabjchem.org | 0.62 arabjchem.org |

| Impurity B | 80% - 120% | 101.60 arabjchem.org | 2.66 arabjchem.org |

| Impurity C | 80% - 120% | 101.97 arabjchem.org | 2.05 arabjchem.org |

The low relative standard deviation (RSD) values further confirm the precision and reliability of the method's accuracy. arabjchem.org The successful validation of these parameters ensures that the analytical methodology is robust and suitable for routine quality control of Finasteride. researchgate.net

Precision Evaluation (Repeatability and Intermediate Precision)

The precision of an analytical method is a measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This evaluation is typically divided into two key components: repeatability and intermediate precision.

Repeatability assesses the precision over a short interval of time with the same analyst and equipment. In the analysis of this compound, high-performance liquid chromatography (HPLC) methods have demonstrated excellent repeatability. For instance, in one study, the analysis of six spiked sample solutions yielded a relative standard deviation (RSD) of 0.29% for Impurity C, indicating a high degree of precision under the same operating conditions. arabjchem.orgresearchgate.net Another study reported the RSD for the area of Impurity C to be well within 2.5% in a related substances method precision study. jocpr.com

Intermediate Precision , also known as reproducibility, evaluates the method's precision when the analysis is conducted under varied conditions, such as on different days, by different analysts, or with different equipment. researchgate.net This demonstrates the reliability of the method in a typical laboratory setting. For this compound, intermediate precision studies have shown strong consistency. One validation study reported an RSD of 0.32% when samples were analyzed by different analysts on different equipment. arabjchem.orgresearchgate.net Other studies have confirmed that the RSD for the assay results in intermediate precision studies was within 1.5%, with the RSD for the peak area of Impurity C falling well within 2.5%, affirming the method's good precision. jocpr.com

These low RSD values from both repeatability and intermediate precision studies confirm that the developed analytical methods are precise and reliable for the routine quantification of this compound.

Table 1: Precision Data for this compound

| Precision Type | Parameter Measured | Result (% RSD) | Source(s) |

|---|---|---|---|

| Repeatability | Peak Area of Impurity C | 0.29% | arabjchem.orgresearchgate.net |

| Repeatability | Peak Area of Impurity C | < 2.6% | jocpr.com |

| Intermediate Precision | Peak Area of Impurity C | 0.32% | arabjchem.orgresearchgate.net |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of analytical methods is established by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. jocpr.comarabjchem.org These limits are crucial for ensuring that even trace amounts of impurities like this compound can be reliably controlled.

For this compound, the LOD and LOQ are typically determined by injecting a series of diluted solutions with known concentrations and calculating the signal-to-noise ratio, commonly at 3:1 for LOD and 10:1 for LOQ. researchgate.netarabjchem.org

Several validated HPLC and UPLC methods have established specific LOD and LOQ values for this compound. One systematic study determined the LOD for Impurity C to be 0.00075 mg/mL and the LOQ to be 0.00225 mg/mL. arabjchem.org Another study reported an LOD of 0.0019 μg/mL and an LOQ of 0.059 μg/mL for a 10 μL injection volume. jocpr.com These findings demonstrate that the analytical methods possess high sensitivity, enabling the accurate detection and quantification of this compound at very low levels, which is essential for the quality control of Finasteride bulk drug and its formulations. researchgate.net

Table 2: LOD and LOQ Values for this compound

| Parameter | Value | Method | Source(s) |

|---|---|---|---|

| Limit of Detection (LOD) | 0.00075 mg/mL | HPLC | arabjchem.org |

| Limit of Quantification (LOQ) | 0.00225 mg/mL | HPLC | arabjchem.org |

| Limit of Detection (LOD) | 0.0019 µg/mL | HPLC | jocpr.com |

Robustness and Solution Stability Studies of Analytical Methods

Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For methods analyzing this compound, robustness is typically tested by varying conditions such as the column temperature, mobile phase flow rate, and mobile phase composition. scirp.orgsemanticscholar.org In one study, the column temperature was adjusted to 55°C, 60°C, and 65°C. researchgate.netresearchgate.net While retention times changed with temperature, the impurity results remained within the acceptable analytical range, illustrating the method's robustness. researchgate.netresearchgate.net Similarly, altering the mobile phase flow rate by ±0.02 units (e.g., from 0.22 mL/min to 0.20 and 0.24 mL/min) and changing the organic solvent composition by ±3% did not significantly impact the resolution between Finasteride and its impurities, which remained greater than 1.5. jocpr.comscirp.org

Solution Stability studies are conducted to determine the stability of the analyte in the chosen diluent over a specific period. For Finasteride and its impurities, including Impurity C, solutions are typically stored in tightly capped volumetric flasks at room temperature and analyzed at regular intervals. jocpr.com Studies have consistently shown that both sample and standard solutions of Finasteride and its impurities are stable for at least 48 hours. jocpr.comarabjchem.org No significant changes in the content of Impurity C were observed during this period, and the RSD of the assay results during solution stability experiments was within 0.3%. jocpr.comarabjchem.org This confirms that the sample solutions can be prepared in advance without risk of degradation affecting the analytical results. jocpr.comsemanticscholar.org

Development of Stability-Indicating Methods

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its impurities, degradation products, and placebo components. The development of such methods is a regulatory requirement and is essential for assessing the stability of drug products. jocpr.com To validate a method as stability-indicating, the drug is subjected to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. scirp.orgymerdigital.com

For Finasteride, forced degradation studies have shown that the drug is stable under light, heat, and acid hydrolysis, but degradation is observed under oxidative and alkaline conditions. jocpr.comscirp.orgresearchgate.net The developed HPLC and UPLC methods were able to successfully separate the main Finasteride peak from all degradation products and known impurities, including Impurity C. jocpr.comscirp.orgresearchgate.net The resolution between Finasteride and its impurities in all stress samples was found to be greater than 1.5, and peak purity tests confirmed the homogeneity of the Finasteride peak. jocpr.comsemanticscholar.org These results confirm that the analytical methods are specific and stability-indicating, making them suitable for the analysis of stability samples and for routine quality control. jocpr.comresearchgate.net

Preparative-Scale Isolation Techniques for Impurity C Standards

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a primary technique for isolating and purifying specific compounds from complex mixtures, making it an essential tool for obtaining reference standards of impurities like this compound. asianpubs.orgresearchgate.net The process involves scaling up an analytical HPLC method to accommodate larger sample loads and column sizes to yield sufficient quantities of the purified impurity for structural elucidation and use as a reference standard. asianpubs.org

In the context of Finasteride, researchers have successfully used preparative HPLC to isolate potential impurities that arise during synthesis. asianpubs.orgasianpubs.org The general workflow involves monitoring the reaction mass using analytical HPLC to identify unknown peaks. asianpubs.org Once an impurity peak is targeted, a preparative HPLC method is developed. The fractions corresponding to the impurity peak are collected, the organic solvent is typically evaporated, and the remaining aqueous solution may be lyophilized to yield the impurity as a solid. asianpubs.org This isolated compound can then be subjected to structural analysis using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as this compound. asianpubs.orgasianpubs.org

Other Chromatographic and Non-Chromatographic Isolation Approaches

While preparative HPLC is a dominant technique, other methods can be employed for the purification of Finasteride and the reduction of impurities like Impurity C.

Strategies for Control and Mitigation of Finasteride Impurity C in Pharmaceutical Production

Process Optimization in Finasteride (B1672673) Synthesis

Minimizing the formation of Finasteride Impurity C at its source is the most efficient strategy for control. This involves a deep understanding of the reaction mechanisms and the impact of various process parameters on the impurity profile.

The quality of raw materials and reagents is fundamental to controlling the impurity profile of the final API. asianpubs.orgufag-laboratorien.ch Impurities present in starting materials or reagents can be carried through the synthetic process, potentially reacting to form new impurities or being incorporated into the final product. asianpubs.orgasianpubs.org

A comprehensive quality control program for raw materials is essential and typically includes:

Vendor Qualification: Ensuring that suppliers of raw materials adhere to strict quality standards. ijpcbs.com

Material Specification: Establishing detailed specifications for each raw material, including identity, purity, and limits for known impurities.

Analytical Testing: Rigorous testing of incoming raw material batches to confirm they meet the established specifications. ufag-laboratorien.ch

In the context of Finasteride synthesis, which involves multiple steps including oxidation, the purity of reagents like the oxidizing agent is critical. asianpubs.org For instance, the presence of contaminants in reagents could lead to side reactions that generate Impurity C. A thorough assessment of the impurity profile of all materials used in the manufacturing process is necessary to identify and control potential carry-over impurities. asianpubs.orgresearchgate.net

Table 1: Key Quality Control Parameters for Raw Materials in Finasteride Synthesis

| Parameter | Method of Analysis | Acceptance Criteria | Rationale |

|---|---|---|---|

| Identity of Starting Material | Spectroscopy (e.g., IR, NMR) | Conforms to reference standard | Ensures correct starting material is used. |

| Purity of Starting Material | Chromatography (e.g., HPLC) | ≥ 99.0% | Minimizes introduction of unknown impurities. |

| Specific Reagent Impurities | Chromatography (e.g., HPLC, GC) | Below established limits (e.g., <0.1%) | Prevents carry-over and side reactions leading to Impurity C. |

In-process controls (IPCs) are crucial for monitoring the progress of the Finasteride synthesis and the formation of impurities in real-time. ijpcbs.com By analyzing the reaction mixture at critical stages, manufacturers can ensure the process is under control and take corrective action if impurity levels exceed predefined limits.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique used for monitoring the impurity profile during Finasteride production. asianpubs.orgresearchgate.netajpamc.com HPLC methods are developed and validated to separate and quantify Finasteride from its known impurities, including Impurity C. researchgate.netjocpr.com

Key IPC checkpoints in Finasteride Synthesis include:

Completion of Reaction: Monitoring the consumption of starting materials and the formation of the desired product.

Impurity Profiling: Quantifying the levels of Impurity C and other related substances at the end of key reaction steps. asianpubs.org

Post-Workup Analysis: Checking the impurity profile after initial isolation steps to assess the effectiveness of preliminary purification.

This real-time monitoring allows for immediate adjustments to process parameters, helping to maintain consistent product quality and minimize batch-to-batch variability. ijpcbs.com

This compound is an over-oxidized version of Finasteride, containing an additional double bond in the A-ring of the steroid nucleus. asianpubs.org Its formation is therefore intrinsically linked to the oxidation step in the synthesis pathway. Careful optimization and control of reaction conditions are paramount to minimize its generation.

Key reaction parameters that can be tuned include:

Stoichiometry of Reagents: Using the precise molar ratio of the oxidizing agent relative to the substrate can prevent excessive oxidation. Patents describing Finasteride synthesis often specify molar ratios designed to minimize impurities. googleapis.comgoogle.com

Temperature: Controlling the reaction temperature is critical, as higher temperatures can increase the rate of side reactions, including over-oxidation.

Reaction Time: Monitoring the reaction and stopping it once the desired conversion is achieved can prevent the prolonged exposure of the product to oxidizing conditions, thereby reducing the formation of Impurity C.

Choice of Catalyst and Solvent: The selection of the catalyst and solvent system can influence the selectivity of the reaction, favoring the formation of Finasteride over its impurities.

By systematically studying these parameters through Design of Experiments (DoE), robust reaction conditions can be established that consistently produce high-quality Finasteride with minimal levels of Impurity C.

Post-Synthesis Purification Approaches

Even with a highly optimized synthesis process, trace amounts of this compound may still be present in the crude product. Therefore, effective post-synthesis purification steps are essential to ensure the final API meets the required purity specifications.

Crystallization is a powerful and widely used technique for purifying solid compounds in the pharmaceutical industry. mt.comwisc.edu It relies on the differences in solubility between the desired compound and its impurities in a selected solvent system. umass.edu

For Finasteride, purification is commonly achieved through crystallization or recrystallization from suitable solvents. googleapis.comgoogle.com The process generally involves:

Dissolving the crude Finasteride in a minimum amount of a suitable hot solvent or solvent mixture. wisc.edu Solvents such as ethyl acetate, acetic acid/water, and methanol-formic acid solutions have been reported for this purpose. googleapis.comgoogle.comguidechem.com

Filtering the hot solution (if necessary) to remove any insoluble matter.

Cooling the solution slowly to allow pure Finasteride crystals to form, while Impurity C and other soluble impurities remain in the mother liquor. mt.comumass.edu

Collecting the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any residual mother liquor. umass.edu

Drying the pure crystals to obtain the final API.

One documented method for purifying crude Finasteride involves dissolving it in a methanol-formic acid solution, treating it with activated carbon to adsorb impurities, and then precipitating the product by adding water. This method has been shown to be highly effective in reducing the level of Impurity C to below 0.1%. guidechem.com

Table 2: Example of Impurity C Reduction via Recrystallization

| Stage | Purity (HPLC) | Total Impurities | This compound Level | Recovery Rate |

|---|---|---|---|---|

| Crude Finasteride | 98.0% | 2.0% | 0.6% | N/A |

| After Methanol-Formic Acid Recrystallization | >99.7% | <0.3% | <0.1% | 97% |

Data sourced from a described purification method. guidechem.com

When very high purity is required, or when impurities are difficult to remove by crystallization alone, advanced separation technologies can be employed. hilarispublisher.comjocpr.com These techniques offer higher resolution and can separate compounds with very similar physical properties.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for both analysis and purification. biomedres.us Preparative HPLC, which uses larger columns than analytical HPLC, can be used to isolate and remove specific impurities like Impurity C from Finasteride. asianpubs.org

Supercritical Fluid Chromatography (SFC): SFC is a type of chromatography that uses a supercritical fluid (often carbon dioxide) as the mobile phase. It offers several advantages over traditional HPLC, including faster separation times, reduced solvent consumption, and easier sample recovery, making it an attractive option for impurity isolation and purification. pharmtech.com

Membrane Filtration: Techniques such as nanofiltration can be used to separate molecules based on size. While less common for small molecule impurity removal, they can be part of an integrated purification strategy. hilarispublisher.comjocpr.com

These advanced methods, while potentially more costly, provide powerful options for ensuring that Finasteride API meets the highest standards of purity required for pharmaceutical use. hilarispublisher.com

Quality Control and Assurance Frameworks

Robust quality control (QC) and quality assurance (QA) frameworks are fundamental to ensuring the safety and efficacy of pharmaceutical products. For Finasteride, a critical aspect of this framework involves the diligent control of impurities, with a specific focus on this compound. This section details the essential components of such a framework, from the development and use of reference standards to routine testing protocols that ensure each batch of the drug substance and product meets the required quality specifications.

Development and Application of this compound Reference Standards

The cornerstone of accurately identifying and quantifying any impurity is the availability of a well-characterized reference standard. This compound reference standards are highly purified compounds essential for a variety of analytical applications in pharmaceutical quality control. aquigenbio.comaxios-research.com

Development and Characterization: Reference standards for this compound are produced to a high degree of purity and are thoroughly characterized to confirm their chemical structure and identity. This characterization process typically involves a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. synthinkchemicals.com

Infrared (IR) Spectroscopy: To identify functional groups.

High-Performance Liquid Chromatography (HPLC): To determine purity. synthinkchemicals.com

These comprehensive analyses ensure the reference standard is suitable for its intended use in quantitative and qualitative testing. aquigenbio.com

Application in Quality Control: this compound reference standards are indispensable tools in the pharmaceutical industry, utilized in several key areas:

Analytical Method Development and Validation: They are crucial for developing and validating analytical methods, such as HPLC, to ensure the method is specific, accurate, linear, and precise for quantifying this compound. aquigenbio.comajpamc.com

Impurity Profiling: Reference standards enable the identification and quantification of Impurity C in batches of Finasteride active pharmaceutical ingredient (API) and finished drug products. synthinkchemicals.com

Stability Studies: They are used to monitor the formation of Impurity C during stability testing of the drug substance and product under various environmental conditions. synthinkchemicals.com

The availability of traceable reference standards, such as those compliant with European Pharmacopoeia (EP) or United States Pharmacopeia (USP), provides an added layer of assurance in the accuracy and reliability of analytical results. aquigenbio.comsynthinkchemicals.com

Table 1: Applications of this compound Reference Standards

| Application | Description |

| Method Development | Establishing analytical procedures for the detection and quantification of the impurity. |

| Method Validation | Confirming that the analytical procedure is suitable for its intended purpose. aquigenbio.com |

| Routine Quality Control | Batch-to-batch testing of Finasteride to ensure compliance with specifications. |

| Stability Studies | Assessing the impurity profile of the drug substance and product over time. synthinkchemicals.com |

| Forced Degradation Studies | Identifying potential degradation products under stress conditions. |

Routine Impurity Profiling and Batch Release Testing

Impurity profiling is a critical component of the manufacturing process for Finasteride, ensuring that the level of any impurity, including Impurity C, is maintained below the established safety thresholds. This is achieved through rigorous routine testing of each batch before it is released for formulation into the final drug product.

Analytical Methods: High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique for routine impurity profiling of Finasteride. ajpamc.com Reverse-phase HPLC methods, often using a C18 column and a UV detector set at a specific wavelength (e.g., 210 nm), are capable of separating Finasteride from its potential impurities, including Impurity C. ajpamc.comscirp.org The method must be validated to demonstrate its suitability for detecting and quantifying impurities at the specified limits. scirp.org

Batch Release Testing Protocol: For each batch of Finasteride produced, a comprehensive analysis is performed to determine the impurity profile. This involves:

Sample Preparation: A representative sample of the batch is accurately weighed and dissolved in a suitable diluent.

Chromatographic Analysis: The sample solution is injected into the HPLC system.

Peak Identification and Quantification: The resulting chromatogram is analyzed to identify and quantify any peaks corresponding to impurities. The identification of this compound is confirmed by comparing its retention time to that of the certified reference standard.

Comparison with Acceptance Criteria: The levels of Impurity C and other specified and unspecified impurities are compared against the established acceptance criteria in the drug substance specification.

A batch is only released for further processing if the levels of all impurities are within the approved limits.

Table 2: Illustrative Batch Release Testing Data for this compound

| Batch Number | This compound (%) | Other Specified Impurities (%) | Total Impurities (%) | Batch Release Decision |

| FIN-2024-001 | 0.08 | 0.15 | 0.35 | Pass |

| FIN-2024-002 | 0.12 | 0.18 | 0.42 | Pass |

| FIN-2024-003 | 0.25 | 0.20 | 0.55 | Pass |

| FIN-2024-004 | 0.32 | 0.25 | 0.68 | Fail |

Note: The acceptance criteria used in this table are for illustrative purposes only and may not represent the actual specifications for Finasteride.

Regulatory and Pharmacopoeial Compliance for Impurity Control

The control of impurities in pharmaceutical products is a highly regulated area, with stringent guidelines and standards set by international and national regulatory bodies. Adherence to these regulations is mandatory for the approval and marketing of any drug, including Finasteride.

Adherence to ICH Guidelines for Impurities in Drug Substances and Products

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established widely accepted guidelines for the control of impurities. The primary guidelines relevant to this compound are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. ich.orggmp-compliance.orgeuropa.eu

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. gmp-compliance.orgich.org Key aspects include:

Reporting Threshold: The level at which an impurity must be reported in a registration application. For a maximum daily dose of Finasteride (typically 5 mg), the reporting threshold is 0.05%. ich.org

Identification Threshold: The level at which the structure of an impurity must be identified. For a maximum daily dose of 5 mg, this is generally 0.10% or a total daily intake of 1.0 mg, whichever is lower.

Qualification Threshold: The level at which the biological safety of an impurity must be established. For a maximum daily dose of 5 mg, the qualification threshold is typically 0.15% or a total daily intake of 1.0 mg, whichever is lower.

ICH Q3B(R2): Impurities in New Drug Products This guideline addresses impurities that are degradation products of the drug substance or reaction products of the drug substance with an excipient and/or the immediate container closure system. ikev.org It establishes thresholds for reporting, identification, and qualification of degradation products in the finished drug product.

Pharmaceutical manufacturers must demonstrate that their control strategies for this compound are in accordance with these ICH guidelines.

Future Research Directions and Unaddressed Challenges in Finasteride Impurity C Research

Development of Greener and More Sustainable Synthetic Routes with Inherently Lower Impurity Profiles

The traditional synthesis of finasteride (B1672673) often involves multi-step processes that may utilize hazardous reagents and solvents, contributing to the formation of impurities like Impurity C. A key future direction is the development of greener and more sustainable synthetic methodologies that are designed to be inherently cleaner and minimize byproduct formation.

Research in this area should focus on:

Alternative Reagents and Catalysts: The dehydrogenation step to create the 1,2-double bond in finasteride is a critical point where over-oxidation or side reactions can lead to the formation of the 1,5-diene system of Impurity C. google.com Traditional methods may use reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Future routes could explore biocatalytic methods using microbial strains or isolated enzymes (dehydrogenases) that offer higher selectivity under milder conditions. nih.gov Similarly, replacing toxic and expensive catalysts like platinum oxide with more benign alternatives is a significant goal. researchgate.net

Solvent Substitution: Moving away from halogenated and other environmentally harmful solvents towards greener alternatives like ionic liquids, supercritical fluids, or even aqueous-based systems can significantly impact the reaction environment, potentially altering reaction pathways to disfavor impurity formation.

Process Intensification: Implementing continuous flow chemistry instead of traditional batch processing can offer superior control over reaction parameters such as temperature, pressure, and stoichiometry. This precise control can minimize temperature fluctuations and reagent hotspots, which are often responsible for side reactions, thereby leading to a cleaner impurity profile.

A Chinese patent describes a synthetic method for finasteride that avoids many harmful and toxic chemicals, resulting in a total two-step reaction yield of over 90% and a purity exceeding 99.0%, aligning with the principles of green chemistry. google.com Another proposed synthesis method avoids the use of toxic benzeneseleninic anhydride, making it more suitable for industrial production. researchgate.net

| Parameter | Traditional Synthetic Approach | Potential Greener Alternative | Anticipated Benefit |

|---|---|---|---|

| Dehydrogenation Reagent | Benzeneseleninic anhydride; DDQ | Biocatalysis (e.g., microbial dehydrogenases) | Higher selectivity, milder conditions, reduced toxicity. |

| Catalysts | Platinum oxide | Novel Lewis acids (e.g., Zirconyl chloride) | Lower cost, reduced toxicity, improved efficiency. researchgate.net |

| Solvents | Benzene, Dioxane, Chlorinated solvents | Ethyl acetate, Isopropyl acetate, Supercritical CO2 | Reduced environmental impact and worker exposure. |

| Process Type | Batch processing | Continuous flow chemistry | Enhanced control over reaction parameters, lower impurity levels. |

Application of Advanced Analytical Technologies for Ultra-Trace Level Impurity Detection

As regulatory expectations for impurity control become more stringent, the need for highly sensitive and specific analytical methods for the detection and quantification of impurities at ultra-trace levels is paramount. While standard High-Performance Liquid Chromatography (HPLC) methods are established for monitoring finasteride impurities, future research must focus on the application of more advanced technologies. researchgate.netbiomedres.usarabjchem.org

Key areas for advancement include:

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems utilize smaller particle size columns (sub-2 µm), which provide significantly higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. A stability-indicating UPLC method has been developed for finasteride and its related impurities, demonstrating the superiority of this technique. scirp.org

Mass Spectrometry (MS) Coupling: Hyphenating chromatographic techniques with mass spectrometry, particularly tandem MS (LC-MS/MS) and high-resolution MS (HRMS) like Quadrupole Time-of-Flight (Q-TOF), offers unparalleled specificity and sensitivity. biomedres.us These methods can not only quantify known impurities like Impurity C at parts-per-billion (ppb) levels but also aid in the structural elucidation of novel, previously unknown byproducts.

Advanced NMR Techniques: While NMR is typically used for structural confirmation, advancements such as cryogenically cooled probes and higher field magnets can increase sensitivity, allowing for the characterization of impurities isolated in very small quantities.